5-(1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Historical Development of Indazole Chemistry
Indazole, a bicyclic aromatic heterocycle comprising fused benzene and pyrazole rings, was first synthesized by Emil Fischer in 1883 via thermal decomposition of ortho-hydrazine cinnamic acid. Early studies highlighted its amphoteric nature, with pKa values of 1.04 (indazolium cation) and 13.86 (indazolate anion), enabling diverse reactivity. The discovery of naturally occurring indazole alkaloids, such as nigellicine from Nigella sativa, underscored its biological relevance. By the mid-20th century, synthetic methodologies like the Davis–Beirut reaction enabled efficient 2H-indazole generation, paving the way for medicinal applications. Landmark drugs such as benzydamine (anti-inflammatory) and pazopanib (tyrosine kinase inhibitor) demonstrated the scaffold’s versatility.
Evolution of Triazatricyclo Ring Systems in Medicinal Chemistry
Triazatricyclo systems, characterized by bridged nitrogen-containing rings, emerged as tools to enhance molecular rigidity and target selectivity. These frameworks reduce conformational flexibility, improving binding affinity to enzymes and receptors. For example, danicopan (a complement factor D inhibitor) and CPI-637 (CBP/EP300 inhibitor) leverage N1-substituted indazoles fused with polycyclic systems to achieve pharmacological efficacy. The triazatricyclo[8.4.0.0³,⁸]tetradeca scaffold in the target compound likely optimizes spatial interactions with hydrophobic pockets and catalytic sites, a design principle validated in kinase and epigenetic modulator drug discovery.
Significance in Drug Discovery Paradigms
Indazole-triazatricyclo hybrids epitomize the trend toward structurally complex therapeutics. The indazole moiety’s capacity for hydrogen bonding (via N1/N2) and π-π stacking complements the triazatricyclo system’s three-dimensional topology, enabling dual-target engagement or allosteric modulation. Computational studies reveal that such hybrids often exhibit improved metabolic stability and oral bioavailability compared to simpler heterocycles. For instance, niraparib—a PARP inhibitor—demonstrates how indazole derivatives achieve clinical success through tailored substituent placement.
Contextual Placement in Heterocyclic Chemistry
Indazole occupies a unique niche among bicyclic heterocycles. Unlike indole (one nitrogen) or benzimidazole (two nitrogens at positions 1 and 3), indazole’s 1H- and 2H-tautomers offer distinct electronic profiles, influencing reactivity and biological activity. The triazatricyclo[8.4.0.0³,⁸]tetradeca system further diversifies this landscape by introducing steric constraints and additional hydrogen-bond acceptors. This combination aligns with modern strategies to address drug-resistant targets, such as ATP-binding cassette transporters or mutant kinases.
Research Trajectory and Current State of Knowledge
Recent advances in indazole synthesis, including palladium-catalyzed C–H amination and rhodium-mediated cyclization, have expanded access to substituted derivatives. Concurrently, density functional theory (DFT) studies now guide regioselective functionalization, as demonstrated in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate. The target compound’s 1,5,9-triazatricyclo framework likely derives from cascade cyclizations or transition-metal-catalyzed annulations, methods refined over the past decade. Current research prioritizes hybrid systems that merge indazole’s pharmacological legacy with innovative polycyclic architectures.
Table 1: Key Synthetic Methods for Indazole Derivatives
Properties
IUPAC Name |
5-(1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18-13-11-23(10-8-14(13)20-16-7-3-4-9-24(16)18)19(26)17-12-5-1-2-6-15(12)21-22-17/h1-7,9H,8,10-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFJECNWDCRQHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=NNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the indazole core, followed by the construction of the triazatricyclic framework. Key steps include cyclization reactions, condensation reactions, and the introduction of functional groups under controlled conditions. Common reagents used in these reactions include strong acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Scale-up processes are designed to ensure consistency and reproducibility, with stringent quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs.
Scientific Research Applications
5-(1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of tricyclic heterocycles with diverse substituents influencing biological activity. Key analogues include:
Key Observations:
Substituent Impact on Activity: The indazole-carbonyl group in the target compound may enhance kinase inhibition compared to phenylsulfanyl (BG14577) or ethenesulfonyl (CM886503) substituents, as indazole derivatives are known for strong hydrogen-bonding interactions . Thiazole and thiadiazole derivatives (e.g., 12a and 9b) exhibit potent antitumor activity, suggesting that electron-withdrawing groups (e.g., sulfonyl, carbonyl) improve cytotoxicity .
Computational Similarity Analysis: Tanimoto and Dice similarity metrics (based on MACCS or Morgan fingerprints) could quantify structural overlap between the target compound and known inhibitors. For instance, its indazole group may align with triazolyl moieties in active compounds, predicting comparable binding to kinase targets .
Biological Potential: While the target compound lacks direct activity data, its structural proximity to CM886503 (sulfonyl group) and BG14577 (chloro substituent) implies possible activity against hepatocellular or breast carcinomas. Testing against HepG2 and MCF-7 cell lines is warranted .
Biological Activity
The compound 5-(1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an indazole moiety and a triazatricyclo framework, which are significant in determining its biological properties.
Antitumor Activity
Recent studies have demonstrated that derivatives of indazole compounds exhibit significant antitumor activity. For example, a study highlighted the synthesis and evaluation of various indazole derivatives against human cancer cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma) using the MTT assay. Among these derivatives, certain compounds showed promising inhibitory effects with IC50 values indicating effective concentrations for cell growth inhibition .
Table 1: Antitumor Activity of Indazole Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 6o | K562 | 5.15 | 6.43 |
| 6o | HEK-293 | 33.2 | |
| 30l | PAK1 | 9.8 | High |
The compound 6o exhibited a selective inhibitory effect against the K562 cell line while maintaining lower toxicity towards normal HEK-293 cells . This selectivity is crucial for developing effective anticancer agents with minimal side effects.
The mechanism by which these compounds exert their antitumor effects often involves the modulation of apoptotic pathways and cell cycle regulation. Specifically, compounds have been shown to inhibit Bcl-2 family members and affect the p53/MDM2 pathway in a concentration-dependent manner . Additionally, some derivatives have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a target associated with tumor progression and metastasis .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the indazole framework can significantly enhance biological activity. The introduction of hydrophobic groups and specific substituents at critical positions on the indazole ring has been shown to improve both potency and selectivity against various kinases involved in cancer progression .
Table 2: Structure-Activity Relationship Findings
| Modification | Effect on Activity |
|---|---|
| Hydrophobic ring | Increased PAK1 inhibition |
| Aromatic substitution at C-5 | Enhanced selectivity |
Case Studies
Several case studies have documented the efficacy of indazole derivatives in preclinical models:
- Inhibition of K562 Cells : A derivative demonstrated significant inhibition with an IC50 value of 5.15 µM against K562 cells while showing a higher IC50 in normal cells (HEK-293) at 33.2 µM, indicating selectivity .
- PAK1 Inhibitors : The compound identified as 30l exhibited an IC50 of 9.8 nM against PAK1 with high selectivity across a panel of kinases, suggesting its potential as a lead compound for further development in cancer therapeutics .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 5-(1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one?
Answer: Synthesis involves multi-step organic reactions, including cyclization, carbonyl coupling, and functional group modifications. Key parameters include:
- Temperature control : Exothermic steps (e.g., indazole-carbonyl coupling) require cooling to 0–5°C to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yield in cross-coupling steps.
- Purity monitoring : HPLC or LC-MS is critical post-purification to ensure >95% purity.
Q. Example Reaction Table
| Step | Reaction Type | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Cyclization | DMF, 80°C | 65 | 92 |
| 2 | Carbonyl coupling | THF, Pd(PPh₃)₄, 60°C | 78 | 97 |
Q. How can structural characterization of this compound be methodologically validated?
Answer: Use complementary techniques:
- X-ray crystallography : Resolves the tricyclic core and confirms stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., indazole NH at δ 12.5 ppm, carbonyl C=O at δ 170 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 432.1543).
- IR spectroscopy : Confirms carbonyl stretches (1700–1750 cm⁻¹) and indazole N-H bonds (3200–3400 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer: Prioritize target-specific assays:
- Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinases like CDK2 or Aurora A, given the triazatricyclo scaffold’s ATP-binding affinity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, HeLa) at 1–100 µM doses.
- Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing for in vivo studies .
Q. How can stability under physiological conditions be assessed?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
- Plasma stability : Use human plasma at 37°C; quantify parent compound loss over 6h .
- Light sensitivity : Store in amber vials; assess photodegradation under UV/visible light .
Q. What computational tools predict physicochemical properties?
Answer:
- LogP : Use MarvinSketch or ACD/Labs to estimate hydrophobicity (predicted LogP ≈ 2.5).
- pKa : SPARC calculator predicts ionizable groups (e.g., indazole NH pKa ≈ 8.2).
- Molecular dynamics (MD) : Simulate solvation in water/octanol to validate partition coefficients .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across studies?
Answer: Discrepancies often arise from assay conditions:
- Case study : A 2024 report showed conflicting IC₅₀ values (CDK2: 0.5 µM vs. 5 µM). This was traced to differences in ATP concentrations (1 mM vs. 10 mM) .
- Mitigation : Standardize ATP levels (1 mM), cell passage numbers (<20), and serum-free media during assays.
Q. What strategies improve metabolic stability without compromising activity?
Answer:
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., indazole NH) to slow CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., esterify carbonyls) to enhance bioavailability .
- SAR analysis : Compare methyl/ethyl substitutions at position 13 to balance potency and clearance .
Q. How to design environmental fate studies for this compound?
Answer: Follow ISO 14507-2003 guidelines:
- Soil adsorption : Batch equilibrium method with HPLC-UV quantification.
- Aquatic degradation : Use OECD 309 protocol (river water, 25°C, 28d) to measure half-life .
- Bioaccumulation : Fish model (e.g., Danio rerio) to determine BCF (bioconcentration factor).
Q. What mechanistic insights can DFT calculations provide?
Answer: Density functional theory (DFT) reveals:
- Electrophilic sites : The indazole carbonyl is susceptible to nucleophilic attack (LUMO = -1.8 eV).
- Binding interactions : Docking into CDK2’s ATP pocket shows hydrogen bonds with Leu83 and π-stacking with Phe82 .
- Reaction pathways : Energy barriers for nitro group reduction (e.g., to amine derivatives) can be mapped .
Q. How to address synthetic bottlenecks in scaling up for preclinical trials?
Answer:
- Flow chemistry : Optimize exothermic steps (e.g., indazole coupling) in continuous reactors to improve safety/yield .
- Crystallization control : Seed-assisted crystallization in ethanol/water mixtures ensures polymorph consistency .
- Quality-by-design (QbD) : Use DOE (design of experiments) to identify critical process parameters (CPPs) like stirring rate and pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
